Cas no 125-24-6 (Oxydimorphine)
Oxydimorphine structure
Product Name:Oxydimorphine
CAS-nummer:125-24-6
MF:C34H36N2O6
MW:568.659449577332
CID:173242
PubChem ID:5488907
Update Time:2025-04-19
Oxydimorphine Chemische en fysische eigenschappen
Naam en identificatie
-
- Oxydimorphine
- Pseudomorphine
- 2,2'-Bimorphine
- Morphine Sulfate Related Compound B
- Pseudo Morphine (Morphine Impurity)
- 4,5,4',5'-diepoxy-17,17'-dimethyl-[2,2']bimorphin-7-enyl-3,6,3',6'-tetraol
- Dehydromorphin
- Morphine Sulfate Related Compound B CII (20 mg) (Pseudomorphine)
- Pseudomorphin
- Pseudomorphine (free base)
- Pseudomorpine
- FOJYFDFNGPRXDR-NMGDDHEWSA-N
- Morphine Sulfate Related CoMpound B CII
- 4,5α:4',5'α-Bisoxy-17,17'-dimethyl[2,2'-bi(7,8-didehydromorphinan)]-3,3',6α,6'α-tetrol
- (2,2'-Bimorphinan)-3,3',6,6'-tetrol, 7,7',8,8'-tetradehydro-4,5:4',5'-diepoxy-17,17'-dimethyl-, (5alpha,6alpha)-(5'alpha,6'alpha)-
- Pseudomorphine (Morphine Impurity)
- DTXSID50924984
- Q4353536
- Pseudomorphine (C34 alkaloid)
- PSEUDOMORPHINE [MI]
- 7,7',8,8'-Tetradehydro-4,5?:4',5'?-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6?,6'?-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- UNII-AEZ78QX2G7
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine, 2,2'-Bismorphine)
- NS00113823
- Pseudo Morphine (Morphine Impurity) (1mg/ml in Acetonitrile)
- MORPHINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- 7,7',8,8'-tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol
- 2,2'-Dehydrobimorphine
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- 2-(3,6-dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
- SCHEMBL530865
- 125-24-6
- MORPHINE SULFATE IMPURITY B [EP IMPURITY]
- (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
- 2,2'Bimorphine
- AEZ78QX2G7
-
- Inchi: 1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3/t19-,20-,21+,22+,23-,24-,31-,32-,33-,34-/m0/s1
- InChI-sleutel: FOJYFDFNGPRXDR-SQILNHJXSA-N
- LACHT: O1C2=C(C(=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@]5(CCN4C)C=32)O)C1C(=C2C3=C(C=1)C[C@@H]1[C@@H]4C=C[C@@H]([C@@H]([C@@]43CCN1C)O2)O)O)O
Berekende eigenschappen
- Exacte massa: 568.25700
- Monoisotopische massa: 568.25733687g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 1
- Complexiteit: 1140
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 10
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 106Ų
Experimentele eigenschappen
- Dichtheid: 1.1922 (rough estimate)
- Smeltpunt: >225°C (dec.)
- Kookpunt: 632.54°C (rough estimate)
- Brekindex: 1.5300 (estimate)
- PSA: 105.86000
- LogboekP: 2.25240
Oxydimorphine Gerelateerde literatuur
-
1. 512. The structure of pseudomorphineK. W. Bentley,S. F. Dyke J. Chem. Soc. 1959 2574
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
Richard W. Abbott,Alan Townshend,Richard Gill Analyst 1986 111 635
-
Phillip H. Jordan,John P. Hart Analyst 1991 116 991
125-24-6 (Oxydimorphine) Gerelateerde producten
- 14297-87-1(Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Hebei Liye chemical Co.,Ltd
Goudlid
CN Leverancier
Bulk
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie